molecular formula C10H7N3O2 B12524925 Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- CAS No. 820238-58-2

Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)-

Cat. No.: B12524925
CAS No.: 820238-58-2
M. Wt: 201.18 g/mol
InChI Key: QINHGXJVMVHYAT-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- is a benzonitrile derivative featuring a pyrazolidinyl-dione substituent at the para position of the aromatic ring. This structure combines the electron-withdrawing nitrile group with a heterocyclic dione moiety, which may confer unique photophysical and electronic properties. Potential applications include use in organic electronics or pharmaceuticals, though its exact role remains less explored compared to structurally related compounds.

Properties

CAS No.

820238-58-2

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

4-(3,5-dioxopyrazolidin-1-yl)benzonitrile

InChI

InChI=1S/C10H7N3O2/c11-6-7-1-3-8(4-2-7)13-10(15)5-9(14)12-13/h1-4H,5H2,(H,12,14)

InChI Key

QINHGXJVMVHYAT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN(C1=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction typically requires a phase transfer catalyst such as tetrabutylammonium bromide and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 135°C, for approximately 4.5 hours, yielding benzonitrile with a high efficiency .

Industrial Production Methods

Industrial production methods for benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- often involve the use of green chemistry principles. For instance, the use of ionic liquids as recycling agents has been explored to minimize environmental impact. In this method, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt is used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include amines, oxides, and substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pesticides, and advanced coatings.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the nitrile and pyrazolidinyl groups allows it to form strong interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The pyrazolidinyl-dione group distinguishes this compound from other benzonitrile derivatives:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2): Features a boronate ester substituent, enabling participation in Suzuki-Miyaura cross-coupling reactions. This contrasts with the dione group, which lacks direct catalytic utility but may enhance intramolecular charge-transfer properties .
  • 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile (CAS 1094828-05-3): Contains a fused pyrazolo-pyrimidinone ring, offering planar conjugation that could improve fluorescence quantum yields compared to the non-fused pyrazolidinyl-dione system .
  • Phenoxazine/Carbazole Derivatives (e.g., TADF OLED materials): Bulky donor-acceptor architectures (e.g., phenoxazine-pyridine-carbazole) facilitate thermally activated delayed fluorescence (TADF), a property less likely in the target compound due to its simpler substituent .

Photophysical Properties

  • Solvent Effects and Fluorescence: Studies on twisted intramolecular charge-transfer (TICT) states suggest that steric hindrance from substituents (e.g., pyrazolidinyl-dione) can stabilize non-radiative decay pathways, reducing fluorescence efficiency. This contrasts with planar derivatives (e.g., pyrazolo-pyrimidinone), which exhibit stronger emission due to restricted rotation .
  • Radiative Rates: The target compound’s radiative rate may be lower than TADF-active derivatives (e.g., phenoxazine-carbazole benzonitriles), which leverage donor-acceptor interactions for efficient light emission .

Data Tables

Table 1: Key Properties of Benzonitrile Derivatives

Compound Name Molecular Weight Substituent Type Melting Point (°C) Notable Applications
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- Not Reported Pyrazolidinyl-dione Not Reported Under investigation
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzonitrile 229.08 Boronate ester 94–99 Suzuki coupling intermediate
4-Pyrazolo-pyrimidinone-benzonitrile Not Reported Fused pyrazolo-pyrimidinone Not Reported R&D (pharmaceuticals)
Phenoxazine-carbazole-benzonitrile Not Reported Phenoxazine-carbazole Not Reported OLED TADF materials

Table 2: Photophysical Comparison

Compound Fluorescence Quantum Yield Key Photophysical Feature
Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)- Likely Low Potential TICT state stabilization
4-Pyrazolo-pyrimidinone-benzonitrile Moderate to High Planar conjugation reduces non-radiative decay
Phenoxazine-carbazole-benzonitrile High (TADF-active) Donor-acceptor TADF architecture

Research Findings and Gaps

  • Steric Effects : The pyrazolidinyl-dione group may induce steric hindrance, promoting TICT states and lowering fluorescence efficiency compared to planar analogs .
  • Thermal Stability : Storage conditions for the boronate ester (0–6°C) suggest higher lability than the dione variant, though direct comparisons are lacking .

Biological Activity

Benzonitrile, 4-(3,5-dioxo-1-pyrazolidinyl)-, is a compound of interest due to its potential biological activities. This article examines its synthesis, characterization, and biological effects based on available research findings.

Synthesis and Characterization

The synthesis of Benzonitrile derivatives typically involves multi-step organic reactions that can include condensation reactions, cyclization, and functional group modifications. Characterization is performed using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the purity of the synthesized compounds.
  • Infrared (IR) Spectroscopy : Helps identify functional groups within the molecule.
  • Mass Spectrometry : Provides molecular weight information and structural insights.

Table 1: Characterization Techniques for Benzonitrile Derivatives

TechniquePurpose
NMR SpectroscopyStructural confirmation
IR SpectroscopyIdentification of functional groups
Mass SpectrometryMolecular weight determination

Antimicrobial Activity

Research has shown that Benzonitrile derivatives exhibit significant antimicrobial properties. A study evaluated the activity against various pathogens, including:

  • Bacteria : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
  • Fungi : Aspergillus niger, Candida albicans

In vitro tests indicated that certain derivatives showed considerable inhibition zones against these microorganisms, suggesting potential therapeutic applications in treating infections.

Anthelmintic Activity

In addition to antimicrobial properties, some studies have reported anthelmintic activity against Pheretima posthuma, a common earthworm model used for testing anthelmintic agents. The results indicated that these compounds could effectively paralyze and kill the worms at specific concentrations.

Structure-Activity Relationship (SAR)

The biological activity of Benzonitrile derivatives can often be correlated with their chemical structure. Modifications in substituents on the benzene ring or alterations in the pyrazolidinyl moiety can lead to enhanced or diminished biological effects. For instance, electron-withdrawing groups tend to increase antimicrobial potency.

Case Study 1: Antimicrobial Efficacy

A recent study published in PubMed explored a series of synthesized Benzonitrile derivatives for their antimicrobial efficacy. The researchers found that compounds with halogen substitutions showed improved activity against Gram-positive bacteria compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anthelmintic Testing

Another investigation focused on the anthelmintic properties of Benzonitrile derivatives. The findings revealed that compounds with specific pyrazolidinyl configurations exhibited significant paralysis in Pheretima posthuma. This study emphasized the potential for developing new anthelmintic agents from these derivatives .

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